molecular formula C9H13BO2 B1346473 2,4,6-Trimethylphenylboronic acid CAS No. 5980-97-2

2,4,6-Trimethylphenylboronic acid

Cat. No.: B1346473
CAS No.: 5980-97-2
M. Wt: 164.01 g/mol
InChI Key: BZXQRXJJJUZZAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylphenylboronic acid can be synthesized through several methods. One common method involves the reaction of 2,4,6-trimethylphenyl bromide with magnesium in tetrahydrofuran to form a Grignard reagent, which is then reacted with trimethyl borate at low temperatures (-78°C to 20°C) to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

IUPAC Name

(2,4,6-trimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXQRXJJJUZZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303313
Record name 2,4,6-Trimethylphenylboronic acid
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Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5980-97-2
Record name 2,4,6-Trimethylphenylboronic acid
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Record name 5980-97-2
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Record name 2,4,6-Trimethylphenylboronic acid
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Record name 2,4,6-Trimethylbenzeneboronic acid
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Record name 2,4,6-Trimethylphenylboronic acid
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Synthesis routes and methods

Procedure details

Magnesium (60.27 mmol) and tetrahydrofuran (30 mL) were put in a three-necked round bottom flask and stirred. To the solution, bromomesitylene (13.07 mmol) was added, and the reaction mixture was heated. After that, bromomesitylene (32.02 mmol) dissolved in tetrahydrofuran (30 mL) was added dropwise to the solution. The reaction mixture was heated and refluxed for 4.5 hours. Then, the mixture was cooled to −78° C. (EtO)3B (111.66 mmol) was added dropwise over 15 minutes. After that, the mixture was warmed to room temperature and stirred for additional 5 hours. Then the mixture was cooled to 0° C. The reaction was quenched by the addition of 1 M hydrochloric acid and stirring for additional 2 hours. The reaction mixture was extracted with diethyl ether three times. The combined extracts was washed with brine and dried over anhydrous sodium sulfate. After the drying, the extract was filtered. The filtrate was concentrated to give a solid, which was recrystallized in benzene to give GA33 (26.10 mmol, yield: 58%).
Quantity
60.27 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.07 mmol
Type
reactant
Reaction Step Two
Quantity
32.02 mmol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
111.66 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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